![molecular formula C96H149ClF3N23O23S2 B10828344 (4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid](/img/structure/B10828344.png)

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

YAP-TEAD-IN-1 (TFA) es un inhibidor peptídico potente y competitivo de la interacción entre la proteína asociada a Yes (YAP) y los factores de transcripción de la familia del dominio TEA (TEAD). Este compuesto es un péptido de 17 aminoácidos que muestra una mayor afinidad de unión a TEAD1 en comparación con YAP. Se utiliza principalmente en investigación científica para estudiar la interacción YAP-TEAD, que juega un papel crucial en la vía de señalización de Hippo, una vía involucrada en la regulación del tamaño de los órganos, la proliferación celular y la apoptosis .

Métodos De Preparación

La síntesis de YAP-TEAD-IN-1 (TFA) involucra técnicas de síntesis orgánica y reactivos específicos. El compuesto es un péptido de 17 aminoácidos con una secuencia de Ac-Val-Pro-{Phe(3-Cl)}-{Hcy}-Leu-Arg-Lys-{Nle}-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2, con un puente disulfuro entre Hcy4 y Cys13 . La preparación de este compuesto típicamente requiere métodos de síntesis de péptidos, incluida la síntesis de péptidos en fase sólida (SPPS), que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

YAP-TEAD-IN-1 (TFA) principalmente experimenta la formación de enlaces peptídicos y la formación de puentes disulfuro durante su síntesis. El compuesto es estable en condiciones fisiológicas y no se somete fácilmente a reacciones de oxidación, reducción o sustitución. Los reactivos comunes utilizados en su síntesis incluyen aminoácidos protegidos, reactivos de acoplamiento como HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato) y agentes reductores como el ditiotreitol (DTT) para la formación de puentes disulfuro . El producto principal formado a partir de estas reacciones es el péptido final de 17 aminoácidos con la secuencia y el puente disulfuro deseados.

Aplicaciones Científicas De Investigación

YAP-TEAD-IN-1 (TFA) tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se utiliza para estudiar las interacciones proteína-proteína y el desarrollo de inhibidores para estas interacciones. En biología, se utiliza para investigar el papel de la interacción YAP-TEAD en la vía de señalización de Hippo, que es crucial para la proliferación celular, la apoptosis y la regulación del tamaño de los órganos . En medicina, YAP-TEAD-IN-1 (TFA) se utiliza para explorar posibles dianas terapéuticas para el tratamiento del cáncer, ya que la interacción YAP-TEAD a menudo está desregulada en varios tipos de cáncer .

Mecanismo De Acción

YAP-TEAD-IN-1 (TFA) ejerce sus efectos inhibiendo competitivamente la interacción entre los factores de transcripción YAP y TEAD. Esta inhibición evita la formación del complejo YAP-TEAD, que es necesario para la activación transcripcional de los genes diana involucrados en la proliferación celular y la supervivencia . Al bloquear esta interacción, YAP-TEAD-IN-1 (TFA) puede modular la expresión de genes regulados por la vía de señalización de Hippo, afectando así el crecimiento celular y la apoptosis .

Comparación Con Compuestos Similares

YAP-TEAD-IN-1 (TFA) es único en su alta afinidad de unión a TEAD1 y su capacidad para inhibir eficazmente la interacción YAP-TEAD. Compuestos similares incluyen otros inhibidores peptídicos de la interacción YAP-TEAD, como el péptido 17 y otros péptidos cíclicos que se dirigen a la misma interacción . YAP-TEAD-IN-1 (TFA) destaca por su secuencia específica y la presencia de un puente disulfuro, lo que mejora su estabilidad y afinidad de unión .

Propiedades

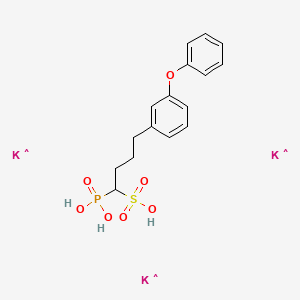

Fórmula molecular |

C96H149ClF3N23O23S2 |

|---|---|

Peso molecular |

2149.9 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C93H144ClN23O21S2.C2HF3O2.CH4/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119;3-2(4,5)1(6)7;/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100);(H,6,7);1H4/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-;;/m0../s1 |

Clave InChI |

IKHHLNSSOGABIQ-FWCZREQHSA-N |

SMILES isomérico |

C.CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C.C(=O)(C(F)(F)F)O |

SMILES canónico |

C.CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

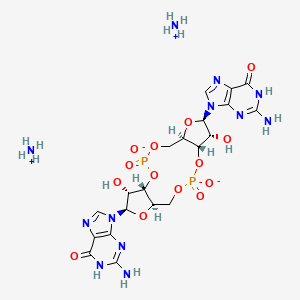

![azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B10828267.png)

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane;sulfuric acid](/img/structure/B10828274.png)

![(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide;methane](/img/structure/B10828296.png)

![(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828310.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate](/img/structure/B10828331.png)

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate](/img/structure/B10828349.png)

![5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828358.png)

![4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane;hydrochloride](/img/structure/B10828364.png)